N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiophene-2-carboxamide
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Overview
Description
N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiophene-2-carboxamide typically involves the following steps:
Formation of the Carbazole Moiety: The carbazole core can be synthesized through the Fischer indole synthesis, where substituted phenylhydrazines react with cyclohexanone under acidic conditions.
Functionalization of the Carbazole: The carbazole is then functionalized at the 6-position with a suitable leaving group, such as a halide, to facilitate subsequent coupling reactions.
Coupling with Thiophene-2-carboxamide: The functionalized carbazole is coupled with thiophene-2-carboxamide using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The carbazole moiety can be oxidized to form carbazolones or other oxygenated derivatives.
Reduction: The compound can be reduced to form tetrahydrocarbazole derivatives with different degrees of saturation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, organic hydroperoxides, and selenium dioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
Oxidation: Carbazolones and other oxygenated carbazole derivatives.
Reduction: Tetrahydrocarbazole derivatives.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydrocarbazole: A simpler carbazole derivative with similar core structure but lacking the thiophene and carboxamide groups.
Thiophene-2-carboxamide: A thi
Properties
IUPAC Name |
N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c21-18(17-6-3-9-22-17)19-11-12-7-8-16-14(10-12)13-4-1-2-5-15(13)20-16/h3,6-10,20H,1-2,4-5,11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSVMVTWWRPBEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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